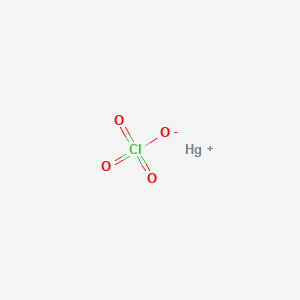
Mercurous perchlorate
Descripción general
Descripción
Mercurous perchlorate is a chemical compound with the formula Hg₂(ClO₄)₂ It is a white crystalline solid that is highly soluble in water This compound is known for its unique properties and applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mercurous perchlorate can be synthesized through the reaction of mercurous nitrate with perchloric acid. The reaction is typically carried out in an aqueous solution, and the product is obtained by crystallization. The reaction can be represented as follows:
Hg2(NO3)2+2HClO4→Hg2(ClO4)2+2HNO3
Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process typically involves the use of high-purity reagents and advanced crystallization techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Mercurous perchlorate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to mercuric perchlorate.
Reduction: It can be reduced to elemental mercury.
Substitution: It can undergo substitution reactions with other anions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as nitric acid can be used.
Reduction: Reducing agents like sodium borohydride are commonly used.
Substitution: Chloride ions can be used for substitution reactions.
Major Products:
Oxidation: Mercuric perchlorate.
Reduction: Elemental mercury.
Substitution: Mercurous chloride.
Aplicaciones Científicas De Investigación
Mercurous perchlorate has several scientific research applications, including:
Analytical Chemistry: Used as a reagent for the detection and quantification of various ions.
Biology: Studied for its potential effects on biological systems, particularly in the context of mercury toxicity.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Used in the production of other mercury compounds and in various industrial processes.
Mecanismo De Acción
The mechanism of action of mercurous perchlorate involves its interaction with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. The compound can also disrupt cellular processes by interfering with ion transport and membrane integrity.
Comparación Con Compuestos Similares
Mercurous perchlorate can be compared with other mercury compounds such as:
Mercurous chloride (Hg₂Cl₂):
Mercuric perchlorate (Hg(ClO₄)₂): Used in analytical chemistry and as an oxidizing agent.
Mercurous nitrate (Hg₂(NO₃)₂): Used in the preparation of other mercury compounds.
Uniqueness: this compound is unique due to its high solubility in water and its specific applications in analytical chemistry. Its ability to undergo various chemical reactions makes it a versatile compound for scientific research.
Propiedades
IUPAC Name |
mercury(1+);perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO4.Hg/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAJRDKFYZAGLU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[Hg+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClHgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161007 | |
| Record name | Perchloric acid, mercury(1 ) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13932-02-0 | |
| Record name | Perchloric acid, mercury(1 ) salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013932020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, mercury(1 ) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)

